3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromeno[8,7-e][1,3]oxazine core, which is fused with a morpholinoethyl side chain and a chlorophenyl group. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Chromeno[8,7-e][1,3]oxazine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a 2-hydroxyacetophenone derivative, the chromeno[8,7-e][1,3]oxazine core can be formed through a condensation reaction with an aldehyde in the presence of a catalyst.
-
Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromeno[8,7-e][1,3]oxazine intermediate reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Attachment of the Morpholinoethyl Side Chain: : The final step involves the nucleophilic substitution reaction where the morpholinoethyl group is attached to the chromeno[8,7-e][1,3]oxazine core. This can be achieved by reacting the intermediate with 2-chloroethylmorpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxazine ring or other reducible functional groups.
-
Substitution: : The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced oxazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one has several applications in scientific research:
-
Chemistry: : Used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules is of significant interest.
-
Medicine: : Explored as a potential therapeutic agent. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
-
Industry: : Utilized in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the chromeno[8,7-e][1,3]oxazine core.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-9-(2-piperidinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one: Similar structure but with a piperidinoethyl side chain instead of morpholinoethyl.
3-(4-chlorophenyl)-9-(2-dimethylaminoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one: Features a dimethylaminoethyl side chain.
Uniqueness
The presence of the morpholinoethyl side chain in 3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one distinguishes it from similar compounds. This side chain can influence the compound’s solubility, stability, and ability to interact with biological targets, potentially enhancing its efficacy and selectivity in various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c24-18-4-1-16(2-5-18)19-13-17-3-6-21-20(22(17)30-23(19)27)14-26(15-29-21)8-7-25-9-11-28-12-10-25/h1-6,13H,7-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBDXUHXOKYBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC3=C(C=CC4=C3OC(=O)C(=C4)C5=CC=C(C=C5)Cl)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.